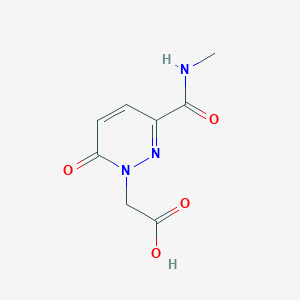

2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

CAS No.:

Cat. No.: VC15821949

Molecular Formula: C8H9N3O4

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9N3O4 |

|---|---|

| Molecular Weight | 211.17 g/mol |

| IUPAC Name | 2-[3-(methylcarbamoyl)-6-oxopyridazin-1-yl]acetic acid |

| Standard InChI | InChI=1S/C8H9N3O4/c1-9-8(15)5-2-3-6(12)11(10-5)4-7(13)14/h2-3H,4H2,1H3,(H,9,15)(H,13,14) |

| Standard InChI Key | YRLPRWIXRZVVSF-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=NN(C(=O)C=C1)CC(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[3-(methylcarbamoyl)-6-oxopyridazin-1-yl]acetic acid, reflects its functional groups:

-

A pyridazinone ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 2 and a ketone at position 6).

-

A methylcarbamoyl group (-NH-C(O)-CH) at position 3.

-

An acetic acid side chain (-CH-COOH) at position 1.

The presence of these groups confers both hydrophilicity (via the carboxylic acid) and lipophilicity (via the methylcarbamoyl group), influencing its solubility and reactivity .

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound is limited, studies on structurally analogous pyridazinones reveal key insights:

-

X-ray diffraction of similar compounds, such as 2-(5-benzyl-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, shows planar pyridazine rings with substituents adopting equatorial configurations to minimize steric strain .

-

FT-IR spectroscopy typically identifies carbonyl stretches at 1,680–1,710 cm (C=O of pyridazinone) and 1,720–1,750 cm (carboxylic acid) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(3-(methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves multi-step organic reactions (Figure 1):

Step 1: Formation of Pyridazinone Core

Pyridazinone derivatives are commonly synthesized via cyclocondensation of dihydrazides with diketones or via oxidation of dihydropyridazines . For example:

-

Ethyl 2-(5-benzyl-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is hydrolyzed under basic conditions (6 N NaOH in ethanol) to yield the corresponding carboxylic acid .

Comparative Analysis with Analogous Compounds

Structural Analogues

Modifications to the pyridazinone scaffold significantly alter biological and physicochemical properties (Table 1):

Structure-Activity Relationships (SAR)

-

Methylcarbamoyl vs. Dimethylcarbamoyl: The dimethyl variant exhibits higher lipophilicity, improving membrane permeability but reducing aqueous solubility .

-

Nitro Group Substitution: Enhances electrophilic reactivity but increases toxicity risks .

Future Directions

-

Biological Screening: Prioritize in vitro assays against FGFR-overexpressing cancer cell lines.

-

Formulation Development: Explore prodrug strategies (e.g., esterification) to improve oral bioavailability.

-

Green Synthesis: Optimize solvent-free reactions using microwave irradiation to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume